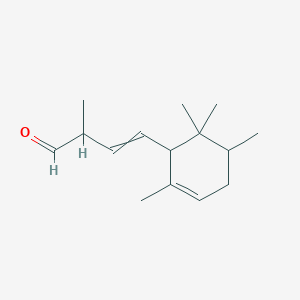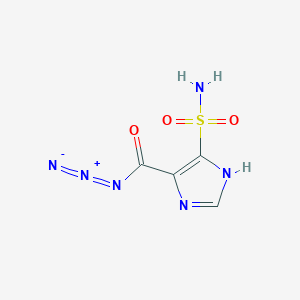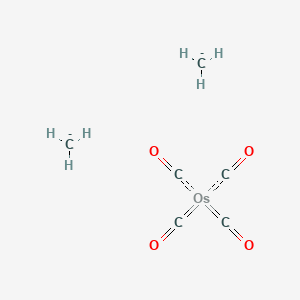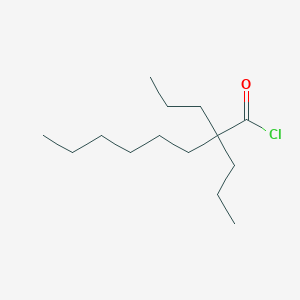
2,2-Dipropyloctanoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dipropyloctanoyl chloride is an organic compound belonging to the class of acid chlorides. It is characterized by the presence of a carbonyl group bonded to a chlorine atom and an octane chain with two propyl groups attached to the second carbon atom. This compound is used in various chemical reactions, particularly in organic synthesis, due to its reactivity and ability to form derivatives.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2,2-Dipropyloctanoyl chloride can be synthesized through the reaction of 2,2-dipropyloctanoic acid with reagents such as thionyl chloride, phosphorus trichloride, or phosphorus pentachloride. The general reaction involves the substitution of the hydroxyl group in the carboxylic acid with a chlorine atom.
Reaction with Thionyl Chloride:
2,2-Dipropyloctanoic acid+Thionyl chloride→2,2-Dipropyloctanoyl chloride+Sulfur dioxide+Hydrogen chloride
Reaction with Phosphorus Trichloride:
32,2-Dipropyloctanoic acid+Phosphorus trichloride→32,2-Dipropyloctanoyl chloride+Phosphorous acid
Reaction with Phosphorus Pentachloride:
32,2-Dipropyloctanoic acid+Phosphorus pentachloride→32,2-Dipropyloctanoyl chloride+Phosphoryl chloride+Hydrogen chloride
Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale reactions using thionyl chloride due to its efficiency and the gaseous by-products that simplify purification processes .
Analyse Chemischer Reaktionen
Types of Reactions: 2,2-Dipropyloctanoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles such as amines, alcohols, and water to form corresponding amides, esters, and carboxylic acids.
Reduction: Can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Hydrolysis: Reacts with water to form 2,2-dipropyloctanoic acid and hydrochloric acid.
Common Reagents and Conditions:
Amines: Reaction with primary or secondary amines to form amides.
Alcohols: Reaction with alcohols to form esters.
Water: Hydrolysis to form the parent carboxylic acid.
Major Products:
Amides: Formed from reactions with amines.
Esters: Formed from reactions with alcohols.
Carboxylic Acids: Formed from hydrolysis reactions
Wissenschaftliche Forschungsanwendungen
2,2-Dipropyloctanoyl chloride is utilized in various scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Pharmaceuticals: Employed in the preparation of drug molecules and active pharmaceutical ingredients.
Material Science: Utilized in the synthesis of polymers and other advanced materials.
Biochemistry: Used in the modification of biomolecules for research purposes .
Wirkmechanismus
The mechanism of action of 2,2-dipropyloctanoyl chloride involves its high reactivity due to the presence of the electrophilic carbonyl carbon. This carbon is susceptible to nucleophilic attack, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Vergleich Mit ähnlichen Verbindungen
2,2-Dipropyloctanoic acid: The parent carboxylic acid.
2,2-Dipropyloctanol: The corresponding alcohol.
2,2-Dipropyloctanamide: The corresponding amide.
Uniqueness: 2,2-Dipropyloctanoyl chloride is unique due to its high reactivity and versatility in forming a wide range of derivatives. Its ability to undergo nucleophilic substitution reactions makes it a valuable intermediate in organic synthesis .
Eigenschaften
CAS-Nummer |
60631-37-0 |
|---|---|
Molekularformel |
C14H27ClO |
Molekulargewicht |
246.81 g/mol |
IUPAC-Name |
2,2-dipropyloctanoyl chloride |
InChI |
InChI=1S/C14H27ClO/c1-4-7-8-9-12-14(10-5-2,11-6-3)13(15)16/h4-12H2,1-3H3 |
InChI-Schlüssel |
CXWZSTUSWIELSH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(CCC)(CCC)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


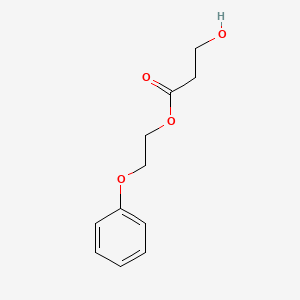
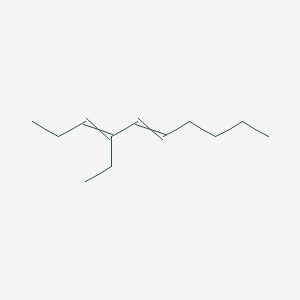
![1-[2-(3-Bromophenyl)prop-1-en-1-yl]-2-(3-cyclohexylpropyl)piperidine](/img/structure/B14615981.png)


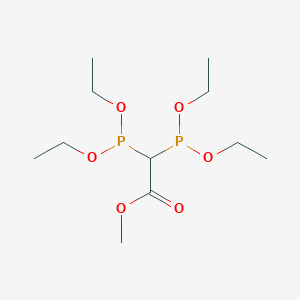

![2-[(2-Fluorophenyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14616007.png)
